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Compound of Interest

Compound Name: 5-Ethylpiperidine-2,4-dione

Cat. No.: B1418855 Get Quote

An In-Depth Guide to 2,4-Piperidinedione: Cross-Validating PubChem Data with Experimental

Findings

For researchers, medicinal chemists, and professionals in drug development, the journey from

a chemical structure on a database page to a validated, usable molecule in the laboratory is

paved with critical analysis and experimental verification. 2,4-Piperidinedione (PubChem CID:

10887863), a heterocyclic compound, serves as a pivotal intermediate in the synthesis of

numerous pharmaceuticals, including the BTK inhibitor ibrutinib and the antipsychotic

paliperidone.[1] Its piperidine ring structure is a "privileged scaffold" in medicinal chemistry,

frequently appearing in biologically active compounds.[2]

This guide provides an in-depth comparison between the computational data available on

PubChem and tangible, lab-verified experimental data. We will dissect its synthesis,

characterization, and physicochemical properties, offering not just protocols, but the scientific

rationale behind them. Our objective is to bridge the gap between theoretical knowledge and

practical application, providing a comprehensive resource for scientists working with this

versatile building block.

The PubChem Profile: A Computational Snapshot
PubChem serves as an essential starting point, offering a wealth of information, primarily

computational, for millions of compounds. For 2,4-Piperidinedione, it provides key identifiers

and predicted properties that guide initial experimental design.
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Table 1: Summary of Physicochemical Properties for 2,4-Piperidinedione from PubChem

Property Value Data Source

PubChem CID 10887863 PubChem[3]

CAS Number 50607-30-2 PubChem[3]

Molecular Formula C₅H₇NO₂ PubChem[3]

Molecular Weight 113.11 g/mol PubChem[3]

IUPAC Name piperidine-2,4-dione PubChem[3]

XLogP3 (Predicted) -0.8 PubChem[3]

Hydrogen Bond Donor Count 1 PubChem[3]

Hydrogen Bond Acceptor

Count
2 PubChem[3]

It is crucial to recognize that many of these values are derived from in silico calculations. While

highly valuable for prediction, they require validation through empirical laboratory work.

Experimental Deep Dive: Synthesis and
Characterization
Moving from the screen to the bench, we explore the practical synthesis and characterization of

2,4-Piperidinedione. The choice of a synthetic route often depends on factors like starting

material availability, scalability, and desired purity.

Comparative Synthetic Strategies
Several methods exist to construct the piperidine-2,4-dione core, including the robust

Dieckmann condensation and catalytic hydrogenation of pyridine precursors.[2] Below, we

detail a widely-cited, high-yield protocol starting from common laboratory reagents.

Protocol 1: Synthesis from Boc-β-alanine and Meldrum's Acid
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This multi-step approach builds the carbon skeleton before cyclization and deprotection,

offering good control and yield.[1][4]

Causality: The reaction begins with an EDCI/DMAP-mediated amide coupling between N-Boc-

protected β-alanine and Meldrum's acid. Meldrum's acid is an excellent cyclic acylating agent.

The resulting intermediate is thermally unstable and undergoes intramolecular cyclization upon

refluxing in ethyl acetate, followed by the loss of acetone and carbon dioxide to form the

protected piperidinedione ring. The final step is the acid-catalyzed removal of the Boc

protecting group.

Step-by-Step Methodology:

Amide Coupling: At 0°C under a nitrogen atmosphere, dissolve Boc-β-alanine (1.0 eq.),

Meldrum's acid (1.1 eq.), and 4-dimethylaminopyridine (DMAP, 1.5 eq.) in anhydrous

dichloromethane (DCM).

Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq.) portion-

wise.

Allow the mixture to warm to room temperature and stir overnight.

Work-up: Wash the reaction mixture sequentially with a 5% KHSO₄ aqueous solution. Dry

the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Cyclization: Dissolve the crude intermediate in ethyl acetate and reflux for 4 hours.

Concentrate the solution and allow it to crystallize at 4°C overnight. The resulting solid is tert-

butyl 2,4-dioxopiperidine-1-carboxylate (Yield: ~65%).[1]

Deprotection: Dissolve the protected piperidinedione in DCM and treat with trifluoroacetic

acid (TFA) for 3 hours at room temperature.

Purification: Remove the solvent under vacuum. The residue can be purified via silica gel

column chromatography (e.g., using a DCM:Methanol gradient) to afford pure 2,4-

Piperidinedione as a white solid.[1]
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Step 1: Amide Coupling (DCM)

Step 2: Cyclization (Ethyl Acetate)

Step 3: Deprotection (DCM)

Boc-β-alanine

Acyl Meldrum's Acid Intermediate

+

Meldrum's Acid

+

EDCI / DMAP

Reflux (4h)

tert-butyl 2,4-dioxo-
piperidine-1-carboxylate

2,4-Piperidinedione

+ TFA

TFA
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Caption: Workflow for the synthesis of 2,4-Piperidinedione.

Physicochemical and Spectroscopic Validation
With a pure sample in hand, we can validate the data found in PubChem and fill in the

spectroscopic gaps.

Table 2: Experimental Physicochemical Properties
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Property Experimental Value Source(s)

Appearance
White to off-white crystalline

powder
Chem-Impex[5]

Melting Point 98 - 103 °C
Sigma-Aldrich, Chem-Impex[5]

[6]

Purity (GC) ≥ 98% Chem-Impex[5]

The experimentally determined melting point provides a tangible property that aligns well

across different suppliers, lending confidence to the identity and purity of the compound.

Predicted vs. Expected Spectroscopic Profile
A significant gap in public databases is the lack of curated, experimental spectroscopic data.

For a researcher synthesizing this compound, knowing the expected spectral features is

paramount for confirmation.

¹H NMR (Predicted): In a solvent like DMSO-d₆, one would expect three distinct signals for

the CH₂ groups and one broad signal for the N-H proton.

~2.5-2.7 ppm (triplet, 2H): Protons at C5, adjacent to the C4 ketone.

~3.3-3.5 ppm (triplet, 2H): Protons at C6, adjacent to the amide nitrogen.

~3.8-4.0 ppm (singlet, 2H): Protons at C3, situated between two carbonyls, may appear as

a singlet.

~7.5-8.5 ppm (broad singlet, 1H): The amide N-H proton.

¹³C NMR (Predicted): Five signals are expected.

~35-45 ppm (2C): Two methylene carbons (C5, C6).

~50-60 ppm (1C): The methylene carbon between the carbonyls (C3).

~165-175 ppm (1C): The amide carbonyl carbon (C2).
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~200-210 ppm (1C): The ketone carbonyl carbon (C4).

Infrared (IR) Spectroscopy: The IR spectrum is defined by its carbonyl and N-H stretches.

~3200 cm⁻¹: A moderate, broad peak corresponding to the N-H stretch.

~1720-1740 cm⁻¹: A strong, sharp peak for the ketone C=O stretch (C4).

~1670-1690 cm⁻¹: A strong, sharp peak for the amide C=O stretch (C2). The presence of

two distinct carbonyl peaks is a key confirmation point.

Mass Spectrometry (MS):

Molecular Ion (M⁺): A peak at m/z = 113 corresponding to [C₅H₇NO₂]⁺.

Bridging the Gap: PubChem vs. Experimental
Reality
This direct comparison highlights the synergy and the necessary distinctions between database

information and laboratory results.

Table 3: Comprehensive Comparison of 2,4-Piperidinedione Data
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Parameter
PubChem Data
(CID: 10887863)

Experimental Data
Analysis &
Commentary

Molecular Weight
113.11 g/mol

(Computed)[3]

113.11 (Confirmed by

MS)

Excellent agreement.

This is a fundamental

constant.

Melting Point Not listed 98 - 103 °C[6]

Data Gap Filled.

Experimental data

provides a crucial

physical constant for

identity and purity

assessment.

Appearance Not listed
White to off-white

crystalline powder[5]

Data Gap Filled.

Provides essential

information for

handling and

identification.

Spectroscopic Data Not available
Predicted profiles (see

Section 2.3)

Critical Gap.

PubChem lacks

experimental spectra.

The predicted data

serves as a

benchmark for

researchers to

validate their own

results.

The Broader Context: Structural Analogs and
Applications
The value of 2,4-Piperidinedione is realized in its role as a scaffold. By modifying its core

structure, chemists can develop a vast array of pharmacologically active molecules. The

piperidine motif is central to drugs targeting a wide range of conditions, from infections to

neurological disorders.[7][8][9]
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For instance, the simple addition of two ethyl groups at the C3 position yields 3,3-Diethyl-2,4-

piperidinedione (also known as Piperidione), a compound formerly marketed as a cough

suppressant.[10] This illustrates a fundamental principle of medicinal chemistry: subtle

structural modifications to a core scaffold can dramatically alter biological activity.

Structural Analogs

2,4-Piperidinedione Core
(C₅H₇NO₂)

3,3-Diethyl-2,4-piperidinedione
(Piperidione)

Antitussive Activity

 Add 2x Ethyl at C3 

1,3-Dimethylpiperidine-2,4-dione
(Research Intermediate)

 Add Methyl at C3, N1 

Click to download full resolution via product page

Caption: Relationship between the core scaffold and its functional analogs.

Conclusion
2,4-Piperidinedione stands as a testament to the interplay between computational chemistry

and experimental science. While databases like PubChem provide an invaluable, accessible

foundation of predicted properties and structural information, they are not a substitute for

rigorous laboratory validation. Our analysis confirms the accuracy of fundamental computed

data like molecular weight while filling critical gaps in physical and spectroscopic properties that

are absent from the public record. For the practicing scientist, this guide serves as a

comprehensive map, connecting the theoretical blueprint to the tangible molecule, and

empowering more informed and efficient research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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